Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (molecular formula: C₁₇H₁₈N₂O₂S₂, molecular weight: 346.463 g/mol) features a tetrahydrobenzothiophene core with a methyl ester at position 3 and a phenylcarbamothioylamino group at position 2 . The thiourea moiety (-NH-CS-NH-Ph) enables hydrogen bonding, while the partially saturated benzothiophene ring contributes to conformational flexibility. This structural framework is common in medicinal and materials chemistry due to its balance of rigidity and reactivity.
Properties
Molecular Formula |
C17H18N2O2S2 |
|---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl 2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C17H18N2O2S2/c1-21-16(20)14-12-9-5-6-10-13(12)23-15(14)19-17(22)18-11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3,(H2,18,19,22) |
InChI Key |
AZTPNBVWBLYMPI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the reaction of a suitable amine (e.g., aniline) with a thioisocyanate (e.g., phenyl isothiocyanate) to form the thiourea intermediate. Subsequent cyclization with an appropriate carboxylic acid derivative yields the target compound.
Reaction Conditions: These reactions are typically carried out under mild conditions, often in organic solvents.
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established synthetic routes.
Chemical Reactions Analysis
Reactivity: Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: For oxidation, mild oxidants like hydrogen peroxide or peracids are used. Reduction can be achieved using metal hydrides (e.g., lithium aluminum hydride). Substitution reactions involve nucleophilic attack on the carbonyl group.
Major Products: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: Researchers study this compound’s reactivity, stereochemistry, and synthetic applications.
Biology: It may exhibit bioactivity, making it relevant for drug discovery or as a chemical probe.
Medicine: Investigations into its potential as a therapeutic agent are ongoing.
Industry: Its use in specialty chemicals or materials could be explored.
Mechanism of Action
- The exact mechanism remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
- Potential pathways include enzyme inhibition, receptor binding, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzothiophene Core
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences : Replaces the thiourea group with a 3,4-dimethoxybenzoyl amide and uses an ethyl ester .
- Impact: The electron-donating methoxy groups enhance solubility in polar solvents but reduce hydrogen-bonding capacity compared to the thiourea group. Ethyl ester increases lipophilicity (logP ~2.8 vs.
Methyl 2-amino-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences: Substitutes the thiourea group with an amino (-NH₂) group and introduces a bulky tert-butyl substituent at position 6 .
- Impact: Loss of hydrogen-bonding capacity due to the absence of thiourea.
Heterocyclic and Halogenated Derivatives
Ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences : Features a pyridine-4-carboxamide group instead of thiourea and an ethyl ester .
- Impact :
Methyl 2-({[(4-chlorophenyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences : Replaces the phenyl group in the thiourea moiety with a 4-chlorophenyl group .
- Impact: The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl group (predicted pKa ~12.93 vs. ~13.5 for the non-chlorinated analog). Predicted density (1.425 g/cm³) and boiling point (460.6°C) suggest higher thermal stability compared to the parent compound .
Functional Group Modifications
Ethyl 2-[(2-chloropropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences: Substitutes thiourea with a 2-chloropropanoyl amide .
- Impact :
Methyl 2-(2-hydroxybenzylideneamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Differences: Incorporates a Schiff base (hydroxybenzylideneamino) group .
- Impact :
Comparative Data Table
Biological Activity
Methyl 2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antitumor, analgesic, and antibacterial properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H18N2O2S2
- Molecular Weight : 346.5 g/mol
- IUPAC Name : this compound
- PubChem CID : 3470424
The compound features a benzothiophene core with a phenylcarbamothioyl group that may enhance its reactivity and biological activity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor effects. A study evaluated various derivatives for their ability to induce apoptosis in cancer cells:
| Compound | IC50 (μM) | Cell Line | Mechanism |
|---|---|---|---|
| Compound 1 | 23.2 | MCF-7 | Apoptosis induction |
| Compound 2 | 49.9 | MCF-7 | Cell cycle arrest |
| Compound 3 | 52.9 | MCF-7 | Apoptosis induction |
The results demonstrated that these compounds could effectively reduce cell viability and induce apoptosis through mechanisms involving cell cycle arrest at the G2/M phase and S phase .
Analgesic Properties
Preliminary studies suggest that derivatives of this compound may possess analgesic properties. In pain relief models, these compounds have shown effectiveness comparable to or exceeding traditional analgesics like metamizole. The mechanism of action is believed to involve modulation of pain pathways through interaction with specific receptors .
Antibacterial Activity
The antibacterial potential of this compound has also been investigated. A recent study reported the minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 0.64 - 19.92 |
| P. aeruginosa | 0.72 - 45.30 |
| Salmonella | 0.54 - 90.58 |
| S. aureus | 1.11 - 99.92 |
These results highlight the compound's potential as a lead for developing new antibacterial agents .
Case Studies and Research Findings
- Antitumor Mechanism : A study on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant increase in early and late apoptotic cells compared to untreated controls .
- Analgesic Efficacy : In animal models of pain, derivatives of the compound were shown to significantly reduce pain responses compared to placebo groups, suggesting a robust analgesic effect .
- Antibacterial Screening : A series of tetrahydrobenzothiophene derivatives were synthesized and evaluated for their antibacterial activity against common pathogens, revealing promising results that warrant further investigation into their mechanisms of action .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
